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For Researchers, Scientists, and Drug Development Professionals

Abstract
Iotasul is a non-ionic, dimeric, water-soluble X-ray contrast agent designed for lymphography.

Its chemical structure, characterized by two tri-iodinated benzene rings linked by a sulfur-

containing chain, provides high radiopacity and favorable physicochemical properties for

imaging the lymphatic system. This technical guide provides a comprehensive overview of the

chemical structure and a plausible synthesis pathway of Iotasul, based on available chemical

literature and established synthetic methodologies for related compounds. Detailed

experimental protocols, quantitative data from preclinical studies, and visualizations of the

chemical structure and synthesis are presented to support researchers and professionals in the

field of diagnostic imaging and drug development.

Chemical Structure of Iotasul
Iotasul, chemically named 5,5'-(4-thiaheptanedioyldiimino)-bis[2,4,6-triiodoisophthalic acid-bis-

(2,4-dihydroxypropyl-N-methyl)diamide], is a complex molecule with the empirical formula

C₃₈H₅₀I₆N₆O₁₄S and a molecular weight of 1608.33 g/mol .[1] The structure features two

symmetrical units, each based on a 2,4,6-triiodoisophthalic acid core. The key features of the

Iotasul structure are:

Two Tri-iodinated Phenyl Rings: These provide the high atomic number iodine atoms

necessary for efficient X-ray attenuation.
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Isophthalamide Core: Each phenyl ring is part of an isophthalamide structure.

Dimeric Linker: The two monomeric units are connected at the 5-position of the phenyl rings

via a 4-thiaheptanedioyldiimino linker. This dimeric nature contributes to a higher molecular

weight and lower osmolality compared to monomeric contrast agents.

Solubilizing Side Chains: Each isophthalic acid moiety is further derivatized with two N-(2,4-

dihydroxypropyl)-N-methylamide side chains. These hydrophilic groups are crucial for the

high water solubility of Iotasul.

Below is a 2D representation of the chemical structure of Iotasul.

Caption: 2D representation of the chemical structure of Iotasul.

Physicochemical and Preclinical Data
A preclinical investigation of Iotasul provided key quantitative data on its properties and safety

profile.

Table 1: Physicochemical Properties of Aqueous Iotasul
Formulation[2]

Property 275 mg Iodine/mL 350 mg Iodine/mL

Viscosity (mPa·s) 19.8 32.9

Density at 37°C ( kg/L ) 1.30 1.32

Table 2: Acute Toxicity of Iotasul[2]
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Species Route of Administration LD₅₀ (g Iodine/kg)

Rat Intraperitoneal > 11

Mouse Intraperitoneal > 14

Rat Subcutaneous > 11

Mouse Subcutaneous > 14

Rat Intragastric > 11

Mouse Intragastric > 14

Dog Intragastric > 10

Proposed Synthesis Pathway of Iotasul
While a detailed, step-by-step synthesis protocol for Iotasul is not publicly available in the

reviewed literature, a plausible synthetic route can be postulated based on the synthesis of its

known precursors and analogous dimeric contrast agents. The synthesis can be logically

divided into three main stages:

Synthesis of the Key Intermediate: Preparation of 5-amino-N¹,N³-bis(2,3-

dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

Synthesis of the Dimeric Linker: Preparation of 4-thiaheptanedioyl dichloride.

Final Dimerization: Coupling of the key intermediate with the dimeric linker.

Stage 1: Synthesis of the Key Intermediate
The synthesis of the monomeric unit starts from 5-aminoisophthalic acid.

5-Aminoisophthalic Acid 5-Amino-2,4,6-triiodoisophthalic acid
Iodination

5-Amino-2,4,6-triiodoisophthaloyl dichloride
Chlorination 5-Amino-N¹,N³-bis(2,3-dihydroxypropyl)-

2,4,6-triiodo-N¹,N³-dimethyl-
1,3-benzenedicarboxamide

Amidation
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Caption: Proposed synthesis pathway for the key monomeric intermediate.

Experimental Protocol (Hypothetical):

Step 1: Iodination of 5-Aminoisophthalic Acid. 5-Aminoisophthalic acid is subjected to an

electrophilic iodination reaction. A common method involves the use of iodine monochloride

(ICl) in a suitable solvent, such as aqueous hydrochloric acid, to yield 5-amino-2,4,6-

triiodoisophthalic acid[2]. The product is typically isolated by filtration and purified by

recrystallization.

Step 2: Chlorination of 5-Amino-2,4,6-triiodoisophthalic acid. The resulting tri-iodinated

compound is then converted to its more reactive acid chloride derivative. This can be

achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene

(COCl₂), often in an inert solvent with a catalytic amount of a tertiary amine or a quaternary

ammonium salt. This yields 5-amino-2,4,6-triiodoisophthaloyl dichloride.

Step 3: Amidation. The final step in the synthesis of the key intermediate involves the

amidation of the acid chloride. 5-Amino-2,4,6-triiodoisophthaloyl dichloride is reacted with N-

(2,3-dihydroxypropyl)-N-methylamine in the presence of a base to neutralize the HCl

byproduct. This reaction forms the desired 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-

triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

Stage 2: Synthesis of the Dimeric Linker
The linker, 4-thiaheptanedioic acid, is converted to its acid chloride for the subsequent coupling

reaction.

4-Thiaheptanedioic acid 4-Thiaheptanedioyl dichloride
Chlorination
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Caption: Synthesis of the dimeric linker precursor.

Experimental Protocol (Hypothetical):
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Chlorination of 4-Thiaheptanedioic acid. 4-Thiaheptanedioic acid is reacted with a

chlorinating agent, such as thionyl chloride, to produce 4-thiaheptanedioyl dichloride. The

reaction is typically performed in an inert solvent, and the excess thionyl chloride can be

removed by distillation.

Stage 3: Final Dimerization
The final step involves the coupling of two molecules of the key intermediate with one molecule

of the dimeric linker.

2x Key Intermediate
(from Stage 1)

Iotasul

4-Thiaheptanedioyl dichloride
(from Stage 2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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